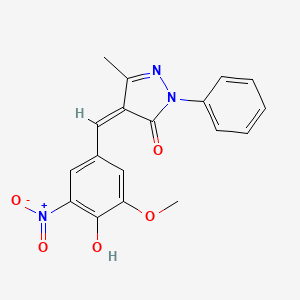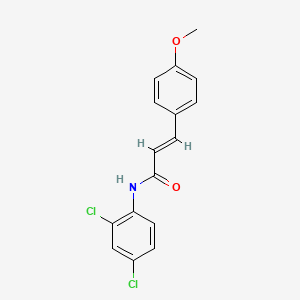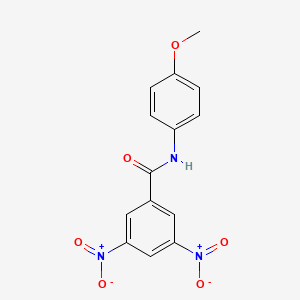![molecular formula C20H18N2O3S B11692517 (2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(3-Ethoxy-4-hydroxybenzyliden)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolobenzimidazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring beinhaltet, der mit einer Benzimidazol-Einheit verbunden ist, sowie verschiedene funktionelle Gruppen wie Ethoxy-, Hydroxy- und Methylgruppen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-2-(3-Ethoxy-4-hydroxybenzyliden)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die Kondensation von 3-Ethoxy-4-hydroxybenzaldehyd mit 6,7-Dimethylthiazolo[3,2-a]benzimidazol in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 6,7-dimethylthiazolo[3,2-a]benzimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E)-2-(3-Ethoxy-4-hydroxybenzyliden)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat zu einem Keton oxidiert werden.
Reduktion: Die Ethoxygruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Methylgruppen können in Gegenwart von Halogenen und einem Katalysator elektrophile Substitutionsreaktionen wie Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Alkoholderivats.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(3-Ethoxy-4-hydroxybenzyliden)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2E)-2-(3-Ethoxy-4-hydroxybenzyliden)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Störung von Zellprozessen führt. Zum Beispiel kann sie an DNA oder Proteine binden und deren normale Funktion beeinträchtigen, was zum Zelltod in Krebszellen führt.
Wirkmechanismus
The mechanism of action of (2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.
N-(tert-Butyl)-4′-((6-Iodo-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamid: Eine Verbindung, die in der Arylhalogenidchemie verwendet wird.
Einzigartigkeit
(2E)-2-(3-Ethoxy-4-hydroxybenzyliden)-6,7-dimethyl
Eigenschaften
Molekularformel |
C20H18N2O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H18N2O3S/c1-4-25-17-9-13(5-6-16(17)23)10-18-19(24)22-15-8-12(3)11(2)7-14(15)21-20(22)26-18/h5-10,23H,4H2,1-3H3/b18-10+ |
InChI-Schlüssel |
KVAUIHZNUMUAJF-VCHYOVAHSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)

![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)

![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)

